molecular formula C9H17NO B13304688 3-(2-Cyclobutylethoxy)azetidine

3-(2-Cyclobutylethoxy)azetidine

Cat. No.: B13304688
M. Wt: 155.24 g/mol
InChI Key: NXMFZXDOYOTXTC-UHFFFAOYSA-N
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Description

3-(2-Cyclobutylethoxy)azetidine is a specialized chemical reagent featuring an azetidine ring, a four-membered saturated heterocycle, which is of significant interest in pharmaceutical research for its desirable properties such as three-dimensionality and potential to improve metabolic stability . This compound is functionalized with a 2-cyclobutylethoxy chain, making it a valuable building block for constructing more complex molecules. Azetidine derivatives are increasingly utilized in drug discovery as they can serve as bioisosteres for common functional groups, potentially enhancing the potency and pharmacokinetic profiles of lead compounds . Researchers employ this reagent in the synthesis of novel chemical entities, particularly in the development of inhibitors for various biological targets . The structural motif of azetidine is also found in compounds investigated for their binding affinity to neuronal receptors and enzymes, underscoring its utility in early-stage drug discovery . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-(2-cyclobutylethoxy)azetidine

InChI

InChI=1S/C9H17NO/c1-2-8(3-1)4-5-11-9-6-10-7-9/h8-10H,1-7H2

InChI Key

NXMFZXDOYOTXTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCOC2CNC2

Origin of Product

United States

Synthesis and Characterization of 3 2 Cyclobutylethoxy Azetidine

General Synthetic Strategies for 3-Substituted Azetidines

The synthesis of 3-substituted azetidines can be broadly categorized into two main approaches: the cyclization of a precursor already bearing the desired substituent, or the functionalization of a pre-formed azetidine ring.

One prevalent method involves the intramolecular cyclization of 1,3-propanediols or their derivatives. For instance, the reaction of 2-substituted-1,3-propanediols with a primary amine via in situ generated bis-triflates can yield 1,3-disubstituted azetidines. organic-chemistry.org Another strategy is the intramolecular amination of organoboronates. organic-chemistry.org

Alternatively, direct functionalization of the azetidine ring is a powerful tool. This can be achieved through various reactions, including:

Nucleophilic substitution: Reaction of a 3-hydroxyazetidine derivative with an appropriate electrophile, or a 3-haloazetidine with a nucleophile.

Cross-coupling reactions: For example, Hiyama cross-coupling of 3-iodoazetidine (B8093280) with arylsilanes or Suzuki-Miyaura type cross-couplings. organic-chemistry.org

Strain-release reactions: The reaction of highly strained azabicyclo[1.1.0]butanes with various nucleophiles and electrophiles provides a modular route to 3-substituted and 1,3-disubstituted azetidines. researchgate.netorganic-chemistry.org

Postulated Synthesis of this compound

A plausible synthetic route to this compound would likely involve the O-alkylation of a protected 3-hydroxyazetidine with a cyclobutylethyl halide or tosylate. The synthesis would likely begin with a commercially available or readily synthesized N-protected 3-hydroxyazetidine.

A potential multi-step synthesis could be:

Protection of the Azetidine Nitrogen: To prevent side reactions, the nitrogen of 3-hydroxyazetidine is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) or benzyl (B1604629) group.

Synthesis of the Cyclobutylethoxy Moiety: 2-Cyclobutylethanol can be synthesized through various methods, such as the reduction of cyclobutylacetic acid or the reaction of a cyclobutyl Grignard reagent with ethylene (B1197577) oxide. This alcohol would then be converted to a more reactive electrophile, such as 2-cyclobutylethyl bromide or tosylate.

O-Alkylation: The protected 3-hydroxyazetidine would be deprotonated with a suitable base (e.g., sodium hydride) to form the alkoxide, which is then reacted with the 2-cyclobutylethyl halide or tosylate to form the ether linkage.

Deprotection: The final step would involve the removal of the N-protecting group to yield the target compound, this compound.

Spectroscopic and Physicochemical Data

While specific experimental data for this compound is not widely published, its expected spectroscopic and physicochemical properties can be predicted based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Range
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
XlogP~1.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds4

Note: These values are theoretical predictions and may differ from experimental values.

Expected Spectroscopic Features:

¹H NMR: Protons on the azetidine ring would appear as multiplets in the upfield region. The protons of the cyclobutylethoxy side chain would show characteristic signals, including those for the cyclobutyl ring and the two methylene (B1212753) groups of the ethoxy chain.

¹³C NMR: The spectrum would show distinct signals for the carbons of the azetidine ring and the cyclobutylethoxy side chain.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorptions for C-N, C-O, and N-H (if not protonated) stretching vibrations.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Molecular Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a compound like 3-(2-Cyclobutylethoxy)azetidine, a variety of advanced NMR experiments are employed to assign every proton and carbon signal and to confirm the connectivity between the azetidine (B1206935), ethoxy, and cyclobutyl moieties.

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal correlations within the azetidine ring protons, between the two methylene (B1212753) groups of the ethoxy linker, and throughout the cyclobutyl ring's spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique is fundamental for assigning carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is arguably the most critical 2D experiment for this molecule, as it establishes the connectivity between the three distinct structural fragments. Key expected HMBC correlations would include those between the azetidine C3 proton and the ether's Cα carbon, and between the ethoxy Cβ protons and the carbons of the cyclobutyl ring. nih.govipb.pt

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a single spin system, even if they are not directly coupled. It would be particularly useful for identifying all the protons belonging to the cyclobutyl ring from a single, well-resolved peak. nih.gov

A summary of expected key 2D NMR correlations for assembling the structure is presented below.

TechniqueCorrelating ProtonsCorrelating Carbons/ProtonsStructural Information Confirmed
COSY H3 (Azetidine)H2/H4 (Azetidine)Azetidine ring connectivity
Hα (Ethoxy)Hβ (Ethoxy)Ethoxy linker connectivity
HSQC All ProtonsTheir directly bonded CarbonsC-H attachments
HMBC H3 (Azetidine)Cα (Ethoxy)Azetidine-Ether linkage
Hα (Ethoxy)C3 (Azetidine)Azetidine-Ether linkage
Hβ (Ethoxy)Cγ (Cyclobutyl)Ether-Cyclobutyl linkage

Beyond standard structural elucidation, advanced NMR applications provide further characterization.

Diffusion-Ordered Spectroscopy (DOSY): This pseudo-2D NMR technique separates the signals of different molecules in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. rsc.orgdntb.gov.ua A DOSY experiment on a purified sample of this compound would show all proton signals aligned at the same diffusion coefficient, confirming that they belong to a single molecular entity and providing evidence of its monomeric state in solution. nih.gov

Quantitative NMR (qNMR): qNMR is a highly accurate method for determining the concentration or purity of a substance. nih.gov By acquiring a ¹H NMR spectrum of the compound with a certified internal standard of known concentration under specific, carefully controlled parameters, the absolute purity of the this compound sample can be determined without the need for a specific detector response factor. rsc.org

Hyperpolarization Techniques: Methods such as Dynamic Nuclear Polarization (DNP) can enhance NMR signal intensities by several orders of magnitude. This would be particularly advantageous for analyzing insensitive nuclei like ¹³C and ¹⁵N in this compound, allowing for much faster data acquisition or analysis of very dilute samples.

One-dimensional ¹H, ¹³C, and ¹⁵N NMR spectra provide the fundamental data for structural analysis. The chemical shifts are indicative of the local electronic environment of each nucleus.

¹H and ¹³C NMR: The protons on carbons adjacent to the nitrogen in the azetidine ring (C2, C4) are expected to appear in the 3.0-4.0 ppm range in the ¹H NMR spectrum. nih.govjmchemsci.com The C3 proton, being attached to a carbon bearing the ether oxygen, would be further downfield. The protons of the ethoxy linker adjacent to the oxygen (-OCH₂-) typically resonate around 3.4-4.5 ppm. libretexts.orgpressbooks.pub In the ¹³C NMR spectrum, the azetidine carbons generally appear between 45-60 ppm, while carbons bonded to the ether oxygen are shifted downfield to the 50-80 δ range. pressbooks.pubnih.gov

¹⁵N NMR: The nitrogen of the azetidine ring has a characteristic chemical shift that is sensitive to its chemical environment and protonation state. ipb.pt For N-unsubstituted azetidines, this shift can be found in a specific region of the ¹⁵N spectrum, and its observation would confirm the presence of the nitrogen heterocycle. nih.gov

The table below presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Azetidine N-H1.5 - 3.0 (broad)N/A
Azetidine C2/C43.5 - 3.948 - 55
Azetidine C34.0 - 4.465 - 75
Ethoxy Cα3.5 - 3.768 - 72
Ethoxy Cβ1.7 - 1.935 - 40
Cyclobutyl Cγ2.2 - 2.530 - 35
Cyclobutyl Cδ/Cε1.8 - 2.125 - 30
Cyclobutyl Cζ1.6 - 1.818 - 22

The C3 atom of the azetidine ring in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. If the compound is prepared via a stereoselective synthesis, it is crucial to determine its enantiomeric excess (e.e.). researchgate.netnih.gov Chiral NMR spectroscopy is a primary method for this analysis. By adding a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or a chiral derivatizing agent to the NMR sample, the two enantiomers can be distinguished. The agent forms diastereomeric complexes or adducts that exhibit separate signals in the NMR spectrum, most commonly the ¹H or ¹⁹F spectrum. The integration of these distinct signals allows for a direct and accurate calculation of the e.e. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Structure Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds, providing a "fingerprint" of the functional groups present. americanpharmaceuticalreview.commdpi.com

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. The most prominent would be the strong C-O-C stretching vibration of the ether linkage, typically found in the 1050-1150 cm⁻¹ region. pressbooks.pub Other expected bands include C-H stretching from the alkane portions (cyclobutyl and ethyl groups) just below 3000 cm⁻¹, C-N stretching from the azetidine ring, and N-H bending and stretching if the nitrogen is not substituted. The absence of a strong, broad O-H band around 3300 cm⁻¹ or a sharp C=O band around 1700 cm⁻¹ would help confirm the absence of alcohol or carbonyl impurities.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C-O ether stretch is often weak in Raman, the C-C and C-H vibrations of the cyclobutyl and ethoxy fragments are typically strong, providing a clear signature for the hydrocarbon skeleton of the molecule. monash.edu

The table below summarizes the expected key vibrational frequencies.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Typical Intensity
N-H (Azetidine)Stretch3300 - 3500Medium
C-H (Alkyl)Stretch2850 - 2960Strong
C-O (Ether)Stretch1050 - 1150Strong (IR), Weak (Raman)
C-N (Azetidine)Stretch1020 - 1250Medium
C-C (Alkyl)Stretch800 - 1200Weak (IR), Strong (Raman)

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₉H₁₇NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 156.1383. Observing this mass with high accuracy (typically within 5 ppm) in an HRMS experiment would unequivocally confirm the compound's elemental composition.

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) reveals characteristic fragmentation pathways. For this molecule, the fragmentation is likely dominated by cleavages around the ether oxygen and within the strained rings. whitman.edu

Alpha-Cleavage: Cleavage of the C-C bond alpha to the ether oxygen is a common pathway for ethers, which would lead to a stabilized oxonium ion. whitman.eduyoutube.com

Ether Bond Cleavage: The C-O bonds can also cleave, leading to the loss of either the azetidine or the cyclobutylethoxy moiety as a radical or neutral molecule. miamioh.edu

Ring Opening: The strained azetidine and cyclobutane (B1203170) rings can undergo ring-opening fragmentation pathways.

Key predicted fragments are listed in the table below.

m/z Value (Nominal)Possible Fragment StructureFragmentation Pathway
155[C₉H₁₇NO]⁺Molecular Ion (M⁺)
100[C₅H₁₀NO]⁺Loss of cyclobutyl radical (C₄H₇)
84[C₅H₁₀N]⁺Cleavage of ether C-O bond and H transfer
70[C₄H₈N]⁺Azetidin-3-yl-methyl cation
57[C₃H₇N]⁺Azetidine ring fragment
55[C₄H₇]⁺Cyclobutyl cation

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive determination of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound, HRMS analysis would be expected to confirm its molecular formula of C9H17NO. The exact mass of the protonated molecule [M+H]+ would be calculated and compared against the experimentally measured value.

Table 1: Theoretical vs. Experimental Mass Data for this compound

Species Theoretical m/z Observed m/z Difference (ppm)

No publicly available HRMS data for this compound could be identified in the performed search.

Tandem Mass Spectrometry (MS/MS) for Structural Information via Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) provides critical insights into the structural connectivity of a molecule. In an MS/MS experiment, the precursor ion (e.g., the [M+H]+ ion of this compound) is isolated and then subjected to fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting product ions are then analyzed, revealing characteristic fragmentation patterns that correspond to the molecule's substructures.

The fragmentation of this compound would likely proceed through several key pathways, including:

Cleavage of the ether linkage.

Fragmentation of the cyclobutyl ring.

Opening and fragmentation of the azetidine ring.

These fragmentation patterns provide a veritable fingerprint of the molecule, confirming the arrangement of the cyclobutylethoxy and azetidine moieties.

Table 2: Expected MS/MS Fragmentation of this compound

Precursor Ion (m/z) Key Fragment Ions (m/z) Corresponding Structural Loss
Data not available Data not available Data not available

No specific tandem mass spectrometry fragmentation data for this compound was found in the available literature from the search.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Stereochemistry Determination

X-ray diffraction analysis of a single crystal is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This powerful technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and configuration.

Should a suitable single crystal of this compound or a salt thereof be grown, X-ray diffraction would definitively establish:

The precise conformation of the cyclobutyl and azetidine rings.

The geometry of the ether linkage.

The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Furthermore, if the compound is chiral and has been resolved into its enantiomers, X-ray diffraction using anomalous dispersion effects can be used to determine the absolute stereochemistry of the stereocenter(s).

Table 3: Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

A search of publicly available databases did not yield any X-ray crystallographic data for this compound.

Computational and Theoretical Investigations of Azetidine Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules like 3-(2-Cyclobutylethoxy)azetidine. cuny.eduwavefun.com Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular geometries, electronic structures, and other key parameters. cuny.eduwavefun.comresearchgate.net These computational approaches allow for the determination of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

For azetidine (B1206935) derivatives, these calculations reveal the distribution of electron density, highlighting regions of high or low electron density which are crucial for understanding reactivity. cuny.edu The calculated molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer insights into the molecule's ability to donate or accept electrons in chemical reactions.

Key Parameters from Quantum Chemical Calculations:

ParameterSignificance
Optimized Geometry Provides the most stable three-dimensional arrangement of atoms.
Electron Density Distribution Indicates regions susceptible to electrophilic or nucleophilic attack.
HOMO-LUMO Energies Determine the electronic excitation properties and reactivity.
Dipole Moment Reflects the overall polarity of the molecule.
Vibrational Frequencies Predict the infrared spectrum and confirm the nature of stationary points on the potential energy surface.

This table is interactive. Click on the headers to sort.

These computational methods are not only descriptive but also predictive, enabling the in-silico design of novel azetidine derivatives with desired electronic properties for various applications.

Conformational Analysis of Azetidine Derivatives

The flexibility of the azetidine ring and its substituents gives rise to a complex conformational landscape. Understanding these conformational preferences is essential as they can significantly influence the biological activity and physical properties of azetidine-containing compounds.

The four-membered azetidine ring is not planar and exists in a puckered conformation to alleviate ring strain. rsc.org This puckering is characterized by a dihedral angle, which for the parent azetidine has been experimentally determined to be 37°. rsc.org The ring can undergo a process of inversion, or "ring-flipping," between two equivalent puckered conformations. Computational methods are instrumental in calculating the energy barrier associated with this inversion.

The inversion barrier is a critical parameter as it determines the rate at which the ring interconverts between its puckered forms at a given temperature. A higher barrier indicates a more rigid ring structure.

The presence of substituents on the azetidine ring can have a profound impact on its conformational preferences. researchgate.net In the case of this compound, both the nitrogen atom and the C3 carbon bear substituents. The bulky cyclobutylethoxy group at the C3 position will sterically interact with the ring, influencing the degree of puckering and potentially creating a preference for one puckered conformation over the other.

Computational studies have shown that substituents can alter the ring puckering and the barrier to nitrogen inversion. researchgate.netnih.gov For instance, a computational study on fluorinated azetidine derivatives demonstrated that the ring pucker could be inverted depending on the charge state of the nitrogen atom, highlighting the role of electrostatic interactions. researchgate.net

For a molecule with multiple rotatable bonds like this compound, a simple two-state ring pucker model is insufficient. A more comprehensive theoretical landscape analysis is required to map the full range of accessible conformations. nih.gov This involves systematically rotating the single bonds in the side chain and calculating the corresponding energy of the molecule.

The resulting potential energy surface (PES) reveals the global minimum energy conformation, as well as other low-energy local minima. nih.gov This analysis helps to identify the most populated conformations in a given environment and provides a dynamic picture of the molecule's flexibility.

Analysis of Ring Strain Energy in Four-Membered Heterocycles and its Implications for Reactivity

Four-membered rings, including azetidine, are characterized by significant ring strain, which is a major determinant of their chemical reactivity. numberanalytics.comnumberanalytics.com This strain arises from angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent atoms). The ring strain energy of azetidine is approximately 25.4 kcal/mol. rsc.org

This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a property that is often exploited in synthetic chemistry. numberanalytics.comnumberanalytics.com The presence of a heteroatom, in this case, nitrogen, influences the electronic properties and can stabilize the ring to some extent compared to its all-carbon analogue, cyclobutane (B1203170). numberanalytics.com However, the strain remains a driving force for many of its characteristic reactions. numberanalytics.com

Comparison of Ring Strain Energies:

Ring SystemRing Strain Energy (kcal/mol)
Cyclopropane27.5
Aziridine27.7
Cyclobutane26.3
Azetidine 25.4
Cyclopentane6.2
Pyrrolidine5.4
Cyclohexane0

This table is interactive. Click on the headers to sort.

The reactivity of azetidines is a balance between the relief of ring strain and the electronic effects of the substituents. numberanalytics.comnumberanalytics.com Computational studies can quantify this strain energy and help predict the feasibility of various ring-opening and functionalization reactions. nih.govacs.org

Computational Modeling for Reaction Mechanism Elucidation and Prediction in Azetidine Synthesis

Computational modeling has become an indispensable tool for understanding and predicting the outcomes of chemical reactions, including the synthesis of azetidines. mit.edursc.org By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and identify the most favorable route. cuny.edu

For the synthesis of azetidines, computational studies have been used to:

Elucidate reaction mechanisms: For example, computational models have been developed to understand photocatalyzed reactions that form azetidines, predicting which reactant pairs will be successful. mit.edu

Predict stereoselectivity: In reactions where multiple stereoisomers can be formed, computational modeling can predict which isomer will be the major product.

Guide the development of new synthetic methods: By simulating hypothetical reactions, computational chemistry can help identify promising new strategies for synthesizing complex azetidine derivatives. mit.edu For instance, computational analysis of the Kinugasa reaction, a method for synthesizing β-lactams (2-azetidinones), has provided deeper mechanistic insights. researchgate.net

These computational approaches not only rationalize experimental observations but also accelerate the discovery of new and efficient synthetic routes to valuable azetidine-containing molecules. mit.edu

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the dynamic nature of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the potential energy surface and identify the most stable conformations of a molecule, such as 3-substituted azetidines.

Detailed research findings from MD simulations on analogous azetidine systems reveal that the four-membered ring is not planar and exhibits a characteristic puckering. The degree of this puckering and the conformational preferences of substituents are influenced by a combination of ring strain, steric hindrance, and non-covalent interactions. For instance, studies on L-azetidine-2-carboxylic acid have shown that the azetidine ring can adopt either a puckered or a less puckered structure depending on the conformation of the backbone. asrjetsjournal.org The dihedral angle of the ring pucker in the parent azetidine has been determined to be approximately 37°.

The conformational landscape of a substituted azetidine, such as a hypothetical N-acetyl-3-alkoxyazetidine, can be explored using MD simulations. These simulations can reveal the relative energies of different conformers and the energy barriers between them. Key dihedral angles, such as those defining the ring pucker and the orientation of the substituent, are monitored during the simulation to identify stable conformational states.

Table 1: Representative Conformational Analysis of a Substituted Azetidine from a Hypothetical Molecular Dynamics Simulation

ConformerRing Puckering Dihedral (C-N-C-C, degrees)Substituent Orientation Dihedral (N-C-O-C, degrees)Relative Energy (kcal/mol)Population (%)
A 35.2175.80.0065.2
B -34.9178.10.2525.1
C 36.1-65.31.505.8
D -35.568.41.653.9

Note: This table is a representative example based on general principles of azetidine conformational analysis and does not represent actual data for "this compound".

The results from such simulations are crucial for understanding how the molecule might interact with biological targets, as the conformation of a ligand is a key determinant of its binding affinity and selectivity.

Density Functional Theory (DFT) Applications in Predicting Azetidine Structures and Reactivities

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations are instrumental in predicting the precise three-dimensional structure of azetidine derivatives and in quantifying their chemical reactivity.

DFT can be used to optimize the geometry of a molecule, providing accurate predictions of bond lengths and angles. For azetidine systems, DFT calculations can elucidate the subtle structural changes induced by different substituents on the ring. The method is also employed to calculate various electronic properties that serve as reactivity descriptors. These descriptors help in understanding how a molecule will behave in a chemical reaction.

Key reactivity descriptors that can be calculated using DFT include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 2: Representative DFT-Calculated Properties for a Substituted Azetidine

ParameterValue
Optimized Bond Lengths (Å)
N1-C21.475
C2-C31.542
C3-C41.541
C4-N11.476
C3-O1.428
**Optimized Bond Angles (°) **
C4-N1-C288.5
N1-C2-C386.9
C2-C3-C497.5
C3-C4-N187.1
Electronic Properties (eV)
HOMO Energy-6.85
LUMO Energy1.23
HOMO-LUMO Gap8.08
Global Reactivity Descriptors
Electronegativity (χ)2.81
Chemical Hardness (η)4.04
Electrophilicity Index (ω)0.98

Note: This table is a representative example based on general principles of DFT calculations on substituted azetidines and does not represent actual data for "this compound".

These DFT-derived parameters are invaluable for predicting the sites of metabolic attack, understanding reaction mechanisms, and designing new azetidine derivatives with desired chemical properties.

Reactivity Profiles and Mechanistic Studies of Azetidine Derivatives

Ring-Opening Reactions of the Azetidine (B1206935) Moiety

The considerable ring strain of azetidines makes them susceptible to ring-opening reactions, which can proceed through various mechanisms. rsc.orgrsc.org These reactions are a cornerstone of azetidine chemistry, providing pathways to a diverse array of acyclic, often highly functionalized, amine derivatives.

Nucleophilic Ring Opening: Regioselectivity and Stereoselectivity

Nucleophilic attack is a common method for cleaving the azetidine ring. The regioselectivity of this process is highly dependent on the substitution pattern of the azetidine ring and the nature of the nucleophile. organic-chemistry.orgmagtech.com.cn

For N-activated azetidines, such as N-tosyl or N-acyl derivatives, the ring-opening is often facilitated. In the case of 2-substituted azetidines, particularly with activating groups like an aryl group, nucleophilic attack typically occurs at the C2 position. magtech.com.cnnih.gov This is attributed to the stabilization of the transition state, which may have significant carbocationic character, by the substituent. magtech.com.cnnih.gov For instance, the reaction of 2-aryl-N-tosylazetidines with alcohols, mediated by a Lewis acid, proceeds via an S_N2-type pathway to yield 1,3-amino ethers with high regioselectivity. iitk.ac.in

The stereoselectivity of nucleophilic ring-opening can be influenced by the presence of directing groups. For example, the introduction of a hydroxyl group on the azetidine ring can direct the nucleophilic attack to occur with a predominant inversion of configuration. nih.gov In contrast, the ring-opening of optically active N-tosyl azetidines without such a directing group can sometimes lead to racemic products, indicating a process with considerable carbocationic character. nih.gov

A study on the nucleophilic ring-opening of enantiopure azetidinium salts with various nucleophiles (azide, benzylamine, acetate, alkoxides) provided detailed insights into the factors governing regioselectivity. organic-chemistry.org The key findings are summarized in the table below:

Azetidinium Ion SubstitutionNucleophile Position of AttackControlling Factor
Unsubstituted at C4C4Steric hindrance
Methyl group at C4C2Electronic effects/stabilization
Varied substituents at C2VariesNature of substituent and nucleophile

This table illustrates the regioselectivity of nucleophilic attack on substituted azetidinium ions.

Strain-Release Driven Transformations of the Azetidine Ring

The inherent ring strain of azetidines is a powerful thermodynamic driving force for various chemical transformations. rsc.orgrsc.org This concept of "strain-release" is increasingly utilized in synthetic chemistry to access complex molecular architectures. unife.itnih.gov

Photocatalytic radical strategies have been developed to access densely functionalized azetidines from azabicyclo[1.1.0]butanes, a process driven by radical strain-release. unife.it Similarly, the Norrish-Yang cyclization can be used to form azetidinols, which then undergo subsequent ring-opening reactions. beilstein-journals.org These transformations leverage the release of ring strain to drive the formation of new, more stable products. beilstein-journals.orgnih.gov

A notable application of strain-release is the four-component synthesis of functionalized azetidines, which involves a organic-chemistry.orgunife.it-Brook rearrangement followed by a strain-release-driven anion relay sequence. nih.gov The rapid ring-opening of an azabicyclo[1.1.0]butane intermediate drives the equilibrium of the reaction forward. nih.gov

Catalytic Effects on Ring Opening (e.g., Lewis Acid Catalysis)

The ring-opening of azetidines can be significantly accelerated by the use of catalysts, particularly Lewis acids. magtech.com.cn Lewis acids activate the azetidine ring towards nucleophilic attack by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the ring carbons. iitk.ac.in

A variety of Lewis acids, including Cu(OTf)₂, have been shown to be effective in promoting the regioselective ring-opening of 2-aryl-N-tosylazetidines with alcohols. iitk.ac.in This method allows for the synthesis of 1,3-amino ethers in excellent yields. iitk.ac.in Similarly, cooperative Brønsted/Lewis acid catalysis can be used for the ring-opening of azetidines with organotrifluoroborates, providing access to β,β- and γ,γ-substituted amines with complete regioselectivity. organic-chemistry.org

Chiral hydrogen-bond donor catalysts, such as squaramides, have been employed for the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.org The catalyst is believed to operate by binding to a dipolar transition state through attractive electrostatic interactions within an asymmetric active site. acs.org

Lanthanide(III) triflates, such as La(OTf)₃, have also been identified as effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. nih.govfrontiersin.org This reaction is proposed to proceed via a Lewis acid-promoted ring-opening of the epoxide followed by intramolecular cyclization. nih.govfrontiersin.org

Intramolecular Processes Involving Azetidine Ring Opening

Intramolecular reactions provide a powerful tool for the synthesis of more complex cyclic structures from azetidine precursors. These processes often involve the nucleophilic attack of a pendant functional group on the azetidine ring, leading to its cleavage and the formation of a new ring.

A series of N-substituted azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition. nih.govacs.org In this process, a pendant amide group acts as an internal nucleophile, attacking the protonated azetidine ring. nih.govacs.org The stability of these compounds was found to be dependent on the pKa of the azetidine nitrogen and the length of the linker between the amide and the azetidine ring. nih.gov

The table below summarizes the stability of various N-substituted azetidines to acid-mediated intramolecular decomposition:

CompoundSubstituent on Azetidine NitrogenLinker Length (methylene units)Half-life (T1/2) at acidic pH
1 2-pyridyl1Stable
4 Phenyl1Decomposes
7 2-pyridyl (pyrrolidine analog)1Stable
8 2-pyridyl2Longer T1/2 than 1
9 2-pyridyl3Progressively longer T1/2

This table illustrates the influence of substituents and linker length on the stability of N-substituted azetidines towards intramolecular ring-opening. nih.gov

Intramolecular ring-opening has also been observed in the reaction of 2-(1-hydroxyalkyl)azetidines with bis(trichloromethyl) carbonate, which, after basic treatment, yields 4-(2-chloroethyl)oxazolidinones. researchgate.net

Functionalization Reactions of the Azetidine Ring System

Beyond ring-opening, the azetidine scaffold can undergo various functionalization reactions that maintain the four-membered ring structure. These reactions are crucial for the synthesis of more complex and substituted azetidine derivatives. rsc.orgnih.gov

Chemical Transformations Involving C-N Bond Cleavage

While many ring-opening reactions involve the cleavage of a C-C bond, transformations that proceed via C-N bond cleavage are also significant. magtech.com.cn Azetidines and azetidinium ions with unsaturated substituents at the C2 position, such as aryl, 1-alkenyl, or cyano groups, are prone to C-N bond cleavage. magtech.com.cn This is due to the ability of these unsaturated groups to stabilize the transition states or intermediates formed during the reaction through conjugation. magtech.com.cn

A transition-metal-free, single-electron transfer reaction has been developed for the selective C-N σ bond cleavage of N-acylazetidines using an electride derived from sodium dispersions and 15-crown-5. researchgate.net This method demonstrates excellent chemoselectivity, as less strained cyclic amides and acyclic amides remain stable under the reaction conditions. researchgate.net

The reaction of N-alkyl azetidines with cyanogen (B1215507) bromide can lead to ring-opening via C-N bond cleavage, producing 3-bromo-N-cyanamides. researchgate.net The rate of this cleavage is often determined by the rate of quaternization of the azetidine nitrogen. researchgate.net

Introduction of Additional Functionality to the Azetidine Scaffold

The azetidine ring in "3-(2-Cyclobutylethoxy)azetidine" serves as a versatile scaffold that can be modified to introduce a wide array of chemical functionalities, a crucial aspect for tuning the molecule's properties in drug discovery. chemrxiv.orgresearchgate.net The secondary amine within the azetidine ring is a primary site for functionalization.

One of the most direct methods for introducing new groups is through N-alkylation or N-arylation of the azetidine nitrogen. This can be achieved using various electrophiles. For instance, reaction with alkyl halides or through reductive amination with aldehydes or ketones can append new alkyl chains. More complex substituents can be introduced via coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation allows for the formation of N-aryl or N-heteroaryl bonds, significantly diversifying the molecular structure. organic-chemistry.org

Another powerful strategy involves acylation , where the nitrogen atom reacts with acyl chlorides or anhydrides to form amides. This not only adds functionality but can also alter the electronic properties and basicity of the nitrogen.

Beyond reactions at the nitrogen, modern methods allow for functionalization at the carbon atoms of the azetidine ring. C-H functionalization strategies, though challenging, represent a cutting-edge approach to directly attach new groups to the ring's carbon framework, often guided by a directing group on the nitrogen. rsc.org Furthermore, if a suitable precursor is used, such as a 2-cyanoazetidine, the cyano group can be transformed into other functionalities like carboxylic acids or amines, providing another avenue for diversification. thieme-connect.comnih.gov

The table below summarizes common methods for adding functionality to an azetidine scaffold, which are applicable to "this compound".

Reaction Type Reagents/Catalysts Functionality Introduced Reference
N-AlkylationAlkyl Halides, Aldehydes/Ketones + Reducing AgentAlkyl groups organic-chemistry.org
N-ArylationAryl Halides, Pd or Cu catalystsAryl, Heteroaryl groups organic-chemistry.org
N-AcylationAcyl Chlorides, AnhydridesAmide groups magtech.com.cn
Suzuki-Miyaura CouplingArylboronic acids, Pd catalyst (on a halo-azetidine)Aryl groups at C3 organic-chemistry.org
C-H AminationPd(II) catalysts, Oxidants (for intramolecular reactions)Fused ring systems rsc.org
Ring OpeningNucleophiles (e.g., thiols), Chiral Acid CatalystsFunctionalized amino alcohols rsc.orgbeilstein-journals.org

Reactivity of the Cyclobutylethoxy Side Chain

The cyclobutylethoxy side chain offers two main sites for chemical transformation: the ether linkage and the cyclobutyl ring. Each possesses a distinct reactivity profile.

Ether Cleavage and Functionalization of the Ether Linkage

Ethers are generally stable functional groups, a property that makes them common in drug molecules. numberanalytics.com However, the C-O bond can be cleaved under specific, typically harsh, conditions.

Ether Cleavage: The most common method for ether cleavage is treatment with strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction mechanism depends on the structure of the alkyl groups attached to the ether oxygen.

For "this compound," the ether oxygen is connected to a primary carbon (from the ethoxy part) and the C3 of the azetidine ring (a secondary carbon). The cleavage process begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Subsequently, the halide anion (e.g., Br⁻ or I⁻) acts as a nucleophile.

The nucleophilic attack will likely follow an Sₙ2 mechanism . In this case, the halide will preferentially attack the less sterically hindered carbon atom, which is the primary carbon of the ethyl group. libretexts.orglibretexts.org This would result in the cleavage of the C-O bond to yield 3-hydroxyazetidine (or its protonated form) and 1-bromo-2-cyclobutylethane.

Functionalization of the Ether Linkage: Modern synthetic methods allow for the functionalization of ethers without cleaving the stable C-O bond. A key strategy is the C-H functionalization of the carbon atoms adjacent (in the α-position) to the ether oxygen. nih.govacs.org These reactions can be achieved using electrophotocatalysis, where a catalyst, activated by light and a mild electrical potential, can selectively abstract a hydrogen atom from the α-position, creating a radical intermediate. nih.gov This intermediate can then be coupled with various partners like alkenes, alkynes, or heterocycles to form a new C-C bond. This approach offers a powerful way to modify the side chain while preserving the core ether structure.

Reaction Conditions Products Mechanism Reference
Acidic CleavageHBr or HI, heat3-Hydroxyazetidine + 1-halo-2-cyclobutylethaneSₙ2 libretexts.orglibretexts.org
α-C-H FunctionalizationElectrophotocatalysis, Visible Lightα-Substituted EtherRadical-mediated HAT nih.govacs.org

Chemical Transformations Involving the Cyclobutyl Ring

The cyclobutane (B1203170) ring, like the azetidine ring, is characterized by significant ring strain (approximately 26.4 kcal/mol). researchgate.net This strain is a driving force for ring-opening reactions, although cyclobutane is generally more stable and less reactive than its three-membered counterpart, cyclopropane. pharmaguideline.comnih.gov

Ring-Opening Reactions: The cyclobutyl ring can undergo cleavage under various conditions. Catalytic hydrogenation, typically using a nickel (Ni) or platinum (Pt) catalyst at elevated temperatures and pressures, can open the ring to form a linear alkane chain. pharmaguideline.com This would transform the 2-cyclobutylethyl group into a 2-hexyl group.

The ring can also be opened by reaction with strong acids or halogens, particularly under conditions that promote radical or carbocationic intermediates. researchgate.net However, these reactions often require more forcing conditions than for cyclopropanes. The relative inertness of the cyclobutane ring contributes positively to the metabolic stability of drug candidates. nih.gov

Functionalization: While ring-opening is a key reactive pathway, the cyclobutane ring can also be functionalized while retaining the cyclic structure. Free-radical halogenation (e.g., with Br₂ under UV light) can introduce halogen atoms onto the ring, which can then serve as handles for further synthetic transformations. Additionally, advanced C-H activation methodologies can be employed to selectively introduce new functional groups onto the cyclobutyl ring, although this remains a synthetic challenge.

Reaction Reagents/Conditions Transformation Reference
Ring-Opening HydrogenationH₂, Ni or Pt catalyst, heat, pressureCyclobutylethyl → n-Hexyl pharmaguideline.com
Ring CleavageAcidic, basic, oxidizing, or reducing conditionsRing-opened products researchgate.net
Free-Radical HalogenationBr₂, UV lightHalogen-substituted cyclobutyl ring pharmaguideline.com

Stereochemical Aspects in Azetidine Synthesis and Structure

Chiral Control in Azetidine (B1206935) Ring Formation Methodologies

Achieving chiral control is a central theme in modern synthetic chemistry, and the formation of the azetidine ring is no exception. Several strategies have been developed to control the stereochemistry during the construction of this strained heterocyclic system.

One common approach involves the use of chiral starting materials, often derived from the natural chiral pool, such as amino acids. nih.gov However, this method can be limited by the availability and scope of the starting materials. nih.gov To overcome these limitations, chemists have developed methods that employ chiral auxiliaries. For instance, chiral tert-butanesulfinamide has been successfully used to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org

Catalytic asymmetric synthesis represents a powerful and efficient strategy for constructing chiral azetidines. Gold-catalyzed intramolecular oxidative cyclization of chiral N-propargylsulfonamides is a notable example, producing chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov Similarly, copper-catalyzed asymmetric boryl allylation of azetines provides convenient access to chiral 2,3-disubstituted azetidines. acs.org The use of chiral ligands in metal-catalyzed reactions, such as C2-symmetric 2,4-disubstituted azetidines in the addition of diethylzinc (B1219324) to aldehydes, has also proven effective. researchgate.net

The intramolecular aminolysis of 3,4-epoxy amines, catalyzed by lanthanide triflates, offers another pathway to azetidines, where the stereochemistry of the starting epoxide can dictate the stereochemical outcome of the cyclization. frontiersin.org

Diastereoselective and Enantioselective Synthesis Approaches for Azetidine Derivatives

The development of diastereoselective and enantioselective methods is crucial for accessing the full range of stereoisomerically pure azetidine derivatives.

Diastereoselective Synthesis:

Many synthetic routes to azetidines exhibit inherent diastereoselectivity. For example, the reduction of C-3 functionalized azetidin-2-ones using NaBH4 can lead to the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines. rsc.org The hydrozirconation of certain precursors followed by base-promoted intramolecular nucleophilic ring closure affords enantiopure cis-2,3-disubstituted azetidines. rsc.org Furthermore, a [3 + 2] cycloaddition between tertiary amine N-oxides and substituted alkenes has been shown to produce 7-azanorbornanes with high diastereoselectivity, which can be attributed to steric factors. nih.gov

Enantioselective Synthesis:

Enantioselective approaches often rely on asymmetric catalysis. The phase-transfer-catalyzed aza-Michael reaction of 3,3-dinitroazetidine (B175035) with α,β-unsaturated ketones, using a quinidine-based catalyst, yields chiral N-substituted 3,3-dinitroazetidines with excellent enantioselectivities. nih.gov Organocatalysis has also emerged as a powerful tool, with quinine-derived primary–tertiary diamines catalyzing the highly enantioselective intramolecular aza-Michael addition to form chiral 3-substituted 1,2-oxazinanes, which are structurally related to azetidines. rsc.org

The following table summarizes some of the key approaches to diastereoselective and enantioselective azetidine synthesis:

Approach Description Key Features Reference(s)
Chiral Pool SynthesisUtilization of naturally occurring chiral molecules as starting materials.Readily available starting materials. nih.gov
Chiral AuxiliariesTemporary incorporation of a chiral group to direct the stereochemical outcome.High stereoselectivity. rsc.org
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer over the other.High efficiency and enantioselectivity. nih.govacs.orgresearchgate.net
Diastereoselective ReductionReduction of a prochiral ketone on an azetidine precursor to create a new stereocenter.Good diastereoselectivity. rsc.org
Diastereoselective CycloadditionA cycloaddition reaction that preferentially forms one diastereomer.High diastereomeric ratios. nih.gov
Enantioselective Aza-Michael ReactionCatalytic enantioselective addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.Excellent enantioselectivities. nih.gov

Determination of Absolute and Relative Stereochemistry

Once a chiral azetidine has been synthesized, determining its absolute and relative stereochemistry is a critical step. A variety of spectroscopic and analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a cornerstone for stereochemical determination. For relative stereochemistry, the Nuclear Overhauser Effect (NOE) is a powerful tool, providing through-space correlations between protons that are close in proximity. rsc.org Coupling constants (J-values) can also provide valuable information about the dihedral angles between adjacent protons, helping to elucidate the relative configuration of substituents. nih.gov For determining absolute configuration, chiral derivatizing agents, such as Mosher's acid (MTPA), can be used. usm.edu The resulting diastereomeric esters or amides exhibit distinct NMR signals, allowing for the assignment of the absolute stereochemistry. usm.edu

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive determination of both relative and absolute stereochemistry. nih.gov However, this technique requires the formation of a suitable single crystal, which is not always feasible. nih.gov

Chiroptical Methods:

Circular Dichroism (CD) spectroscopy is a powerful technique for assigning the absolute configuration of chiral molecules in solution. nih.gov By comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute stereochemistry can be confidently determined. nih.gov

The following table outlines the primary methods for determining the stereochemistry of azetidine derivatives:

Method Type of Information Key Advantages Limitations Reference(s)
NMR Spectroscopy (NOE, J-coupling)Relative StereochemistryNon-destructive, applicable to solutions.Can be complex for flexible molecules. rsc.orgnih.gov
NMR with Chiral Derivatizing AgentsAbsolute StereochemistryApplicable to a wide range of compounds in solution.Requires chemical modification. usm.edu
X-ray CrystallographyAbsolute and Relative StereochemistryUnambiguous determination.Requires a single crystal. nih.gov
Circular Dichroism (CD) SpectroscopyAbsolute StereochemistryApplicable to solutions, sensitive to conformation.May require computational support. nih.gov

Impact of Stereochemistry on Molecular Conformation and Subsequent Reactivity

The stereochemistry of substituents on the azetidine ring has a profound impact on its three-dimensional shape (conformation) and, consequently, its chemical reactivity. researchgate.net

The conformation of the azetidine ring and its substituents directly influences its reactivity. The accessibility of the nitrogen lone pair and the trajectory of an approaching reagent are dictated by the molecule's three-dimensional structure. For instance, the stereochemistry of the ring substituents can affect the regioselectivity and efficiency of reactions such as the carbonylation of aziridines to form β-lactams, which are structurally related to azetidines. acs.org The ring-strain energy of azetidines also plays a crucial role in their reactivity, making them susceptible to ring-opening reactions that can be triggered under specific conditions. rsc.orgrsc.org The stereochemical arrangement of substituents can influence the facility of these ring-opening processes.

Advanced Applications of Azetidine Motifs in Chemical Synthesis

Azetidines as Chiral Auxiliaries and Organocatalysts in Asymmetric Transformations

The development of stereoselective synthetic methods is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Chiral azetidine (B1206935) derivatives have emerged as powerful tools in this field, serving as both chiral auxiliaries and organocatalysts to control the stereochemical outcome of chemical reactions.

As chiral auxiliaries, enantiomerically pure azetidines can be temporarily incorporated into a substrate molecule to direct the course of a subsequent stereoselective transformation. The rigid and defined conformation of the azetidine ring effectively shields one face of the reactive center, allowing reagents to approach from the less hindered direction, thus inducing high levels of diastereoselectivity. For instance, optically active azetidine-2-carboxylic acid and its derivatives have been successfully employed in the asymmetric synthesis of amino acids and other complex chiral molecules. ambeed.com The use of (S)-1-phenylethylamine as a chiral auxiliary has been instrumental in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. nih.govchemrxiv.org Similarly, the inexpensive and readily available tert-butanesulfinamide has been used as a chiral auxiliary for the stereoselective preparation of C2-substituted azetidines. nih.gov After the desired stereocenter is created, the azetidine auxiliary can be cleaved and recovered for reuse.

In the realm of organocatalysis, chiral azetidines can act as catalysts themselves, obviating the need for metal-based catalysts and promoting greener chemical processes. Their utility as catalysts in asymmetric transformations, such as the addition of diethylzinc (B1219324) to aldehydes, has been explored, although reports of highly effective catalysis by chiral hydroxyazetidines remain limited.

While these general principles highlight the potential of the azetidine scaffold, specific research detailing the application of 3-(2-Cyclobutylethoxy)azetidine as a chiral auxiliary or organocatalyst in asymmetric transformations is not extensively documented in publicly available literature.

Azetidine Derivatives as Building Blocks for Complex Molecular Architectures

The unique structural features of azetidines make them valuable building blocks for the construction of more complex molecules. The inherent ring strain of approximately 25.4 kcal/mol, while rendering them stable enough for handling, provides a thermodynamic driving force for ring-opening reactions, allowing for the introduction of diverse functionalities. This "strain-release" reactivity is a powerful strategy in synthetic chemistry.

Azetidine derivatives can be incorporated into molecules to enhance properties such as metabolic stability, lipophilicity, and aqueous solubility, which are critical parameters in drug discovery. They serve as bioisosteres for other cyclic systems like pyridines or larger heterocycles. The synthesis of complex structures often involves the initial construction of a functionalized azetidine ring, which is then elaborated upon. Methods for synthesizing azetidines are varied and include cycloadditions, cyclizations of linear precursors, and transformations from other heterocyclic systems. For example, visible-light-mediated intermolecular [2+2] photocycloadditions have emerged as a powerful method for creating highly functionalized azetidines from readily available precursors.

The compound This compound , with its distinct cyclobutyl and ethoxy substituents, represents a unique building block. The cyclobutyl group introduces a sp³-rich, three-dimensional character, while the ether linkage provides a point of flexibility and potential for hydrogen bonding interactions. Although general synthetic routes to various azetidine derivatives have been reported, specific examples detailing the use of This compound as a precursor for complex molecular architectures are not widely reported in scientific literature.

Integration of Azetidine Chemistry with Other Strained Ring System Syntheses

The chemistry of strained rings is a fascinating area of organic synthesis, and the interplay between different strained systems can lead to novel and powerful transformations. The reactivity of azetidines, driven by ring strain, can be harnessed in conjunction with other strained rings, such as cyclopropanes, cyclobutanes, and aziridines, to rapidly build molecular complexity.

Reactions that involve the opening of one strained ring to trigger the formation or reaction of another can lead to intricate polycyclic systems in a single step. For instance, the concept of strain-release is not limited to azetidines alone and is a central theme in the chemistry of other small rings. Methodologies that combine the reactivity of azetidines with other strained systems can provide access to unique chemical space. An example is the (3+3)-cycloaddition of highly strained bicyclo[1.1.0]butane carboxylates with aziridines, demonstrating a reaction between two different strained ring systems. chemrxiv.org

The integration of the This compound structure, which already contains a strained four-membered azetidine ring and a strained four-membered cyclobutane (B1203170) ring, presents an interesting platform for such transformations. The presence of two distinct strained rings within the same molecule could potentially lead to selective ring-opening reactions or intramolecular rearrangements to form novel bicyclic or spirocyclic scaffolds. However, specific studies on the synthesis and reactivity of This compound in the context of integrating its chemistry with other strained ring systems are not readily found in the current body of scientific literature.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(2-cyclobutylethoxy)azetidine, and how can reaction parameters be optimized?

  • Methodological Answer : Optimal synthesis involves cyclization reactions using substituted amines under controlled conditions. For example, substituents at R1 and R2 (e.g., electron-donating groups) significantly influence reaction efficiency. Adjusting catalysts (e.g., chiral phosphoric acids), temperature (e.g., 120°C for cyclization), and solvents (e.g., DMSO or CH3CN) can enhance yields. Purification via flash chromatography or HPLC is critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ring structure and substituent positions, with characteristic signals for azetidine protons (δ ~3.5–4.0 ppm) and cyclobutyl groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while HPLC monitors purity (>95%) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles, in fume hoods to avoid inhalation or skin contact. Store the compound in airtight containers at -20°C. Emergency procedures should include immediate decontamination with water and consultation of safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the azetidine ring influence reaction pathways and product selectivity?

  • Methodological Answer : Electron-donating groups (e.g., -OMe) at R1 enhance cyclization rates but may reduce pyrrolidine formation. Steric hindrance at R2 (e.g., bulky benzylic groups) favors azetidine over pyrrolidine. Kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT) can map transition states and explain substituent-dependent selectivity .

Q. What computational methods predict the conformational stability and bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates energy minima for azetidine ring conformers, while molecular dynamics (MD) simulations assess solvent interactions. Docking studies with target proteins (e.g., dopamine transporters) correlate conformational flexibility with binding affinity, guiding SAR optimizations .

Q. How can contradictions in biological activity data for this compound across in vitro models be systematically addressed?

  • Methodological Answer : Standardize assay conditions (e.g., cell line viability, LPS concentration in BV2 microglia) to minimize variability. Use orthogonal validation methods (e.g., ELISA for cytokines, Western blot for NLRP3 pathway proteins) and comparative meta-analysis to reconcile discrepancies in reported anti-inflammatory effects .

Q. What mechanistic insights explain enantioselectivity in chiral phosphoric acid-catalyzed N-acyl-azetidine synthesis?

  • Methodological Answer : The catalyst stabilizes specific transition states via hydrogen bonding and π-π interactions. For example, thione tautomers of azetidine intermediates have lower activation free energies. Kinetic resolution experiments and X-ray crystallography of catalyst-substrate complexes can validate these interactions .

Q. How does modifying the cyclobutylethoxy moiety alter affinity for neurological targets like dopamine transporters (DAT)?

  • Methodological Answer : Replace the cyclobutyl group with other aliphatic rings (e.g., cyclohexyl) and measure DAT/SERT/NET binding using radioligand displacement assays (e.g., [³H]GBR 12909). Correlate structural variations (e.g., ring strain, hydrophobicity) with Ki values to refine SAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.